

In Vitro Anticoagulant Properties of Tanogitran: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Tanogitran

Cat. No.: B1682928

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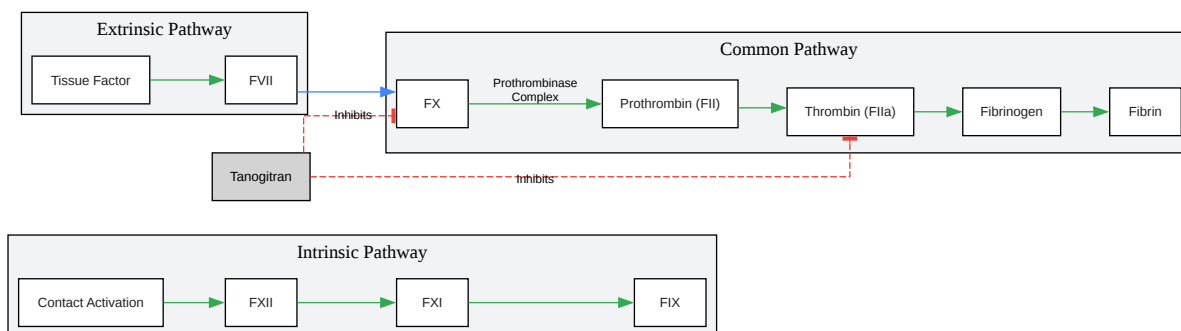
Introduction

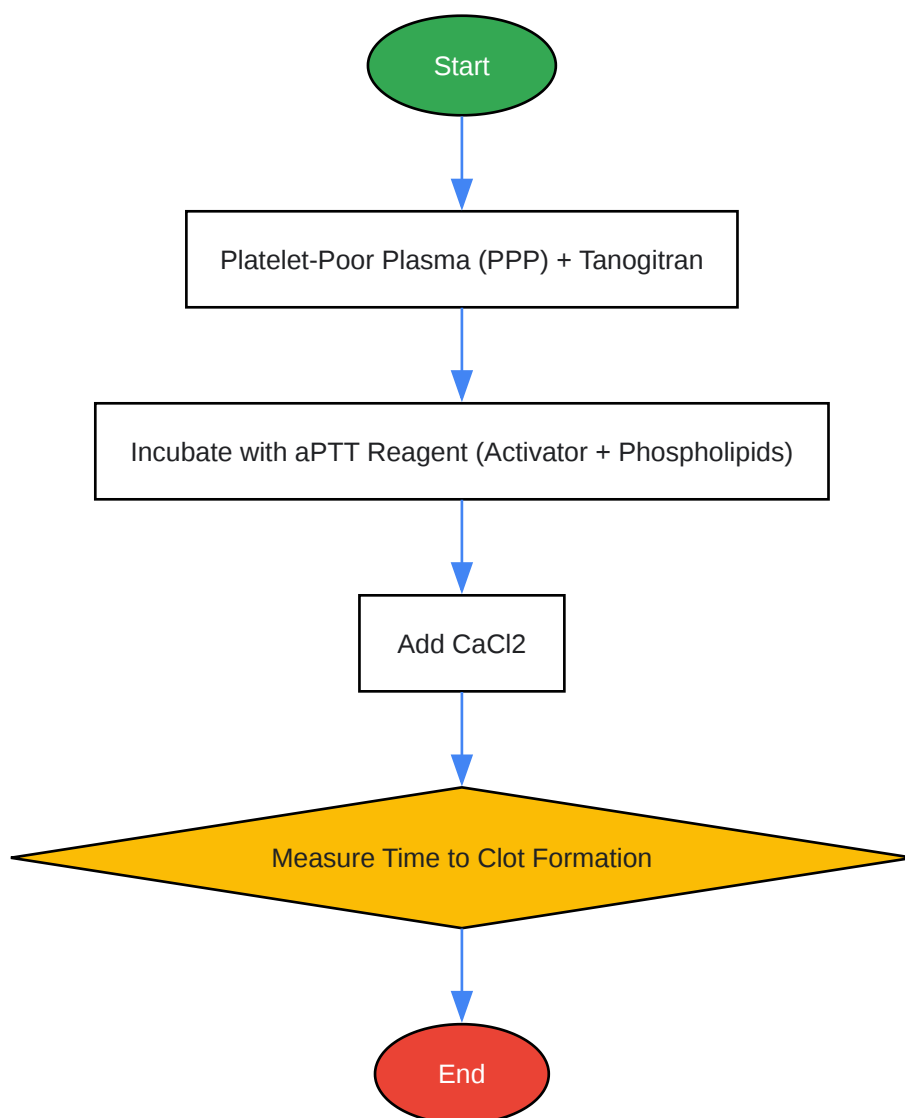
Tanogitran, also known as BIBT 986, is a potent, reversible, and direct-acting anticoagulant that simultaneously targets two key enzymes in the coagulation cascade: Factor Xa (FXa) and thrombin (Factor IIa). This dual-inhibitory mechanism presents a promising therapeutic strategy for the prevention and treatment of thromboembolic disorders. This technical guide provides a comprehensive overview of the in vitro anticoagulant properties of **Tanogitran**, detailing its mechanism of action, summarizing key quantitative data, and outlining the experimental protocols for its evaluation.

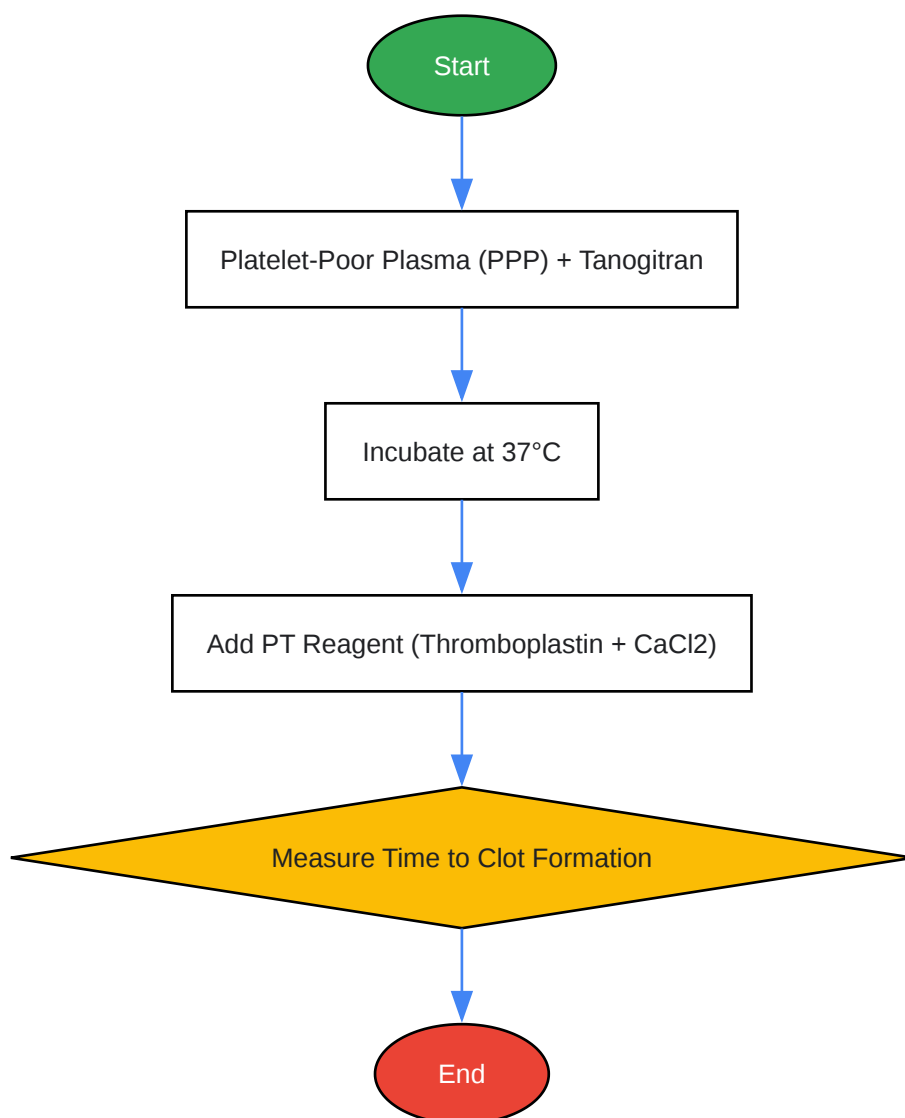
Mechanism of Action

Tanogitran exerts its anticoagulant effect by directly binding to the active sites of both Factor Xa and thrombin, thereby inhibiting their enzymatic activity. This dual inhibition effectively blocks two critical steps in the coagulation cascade: the conversion of prothrombin to thrombin by the prothrombinase complex (of which Factor Xa is a key component) and the subsequent thrombin-mediated conversion of fibrinogen to fibrin.

Tanogitran has demonstrated high affinity for its targets, with inhibition constants (K_i) of 2.7 nM for thrombin and 26 nM for Factor Xa.[1]







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References

- 1. medchemexpress.com [medchemexpress.com]
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